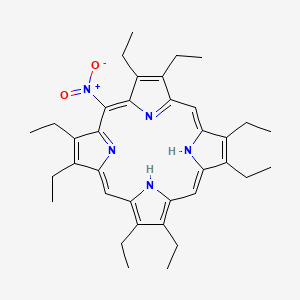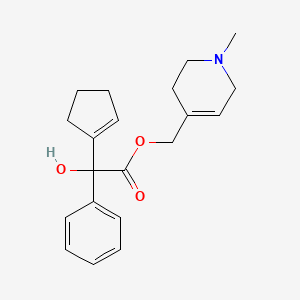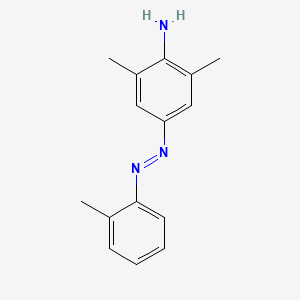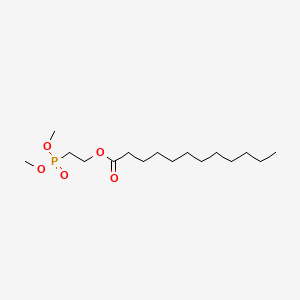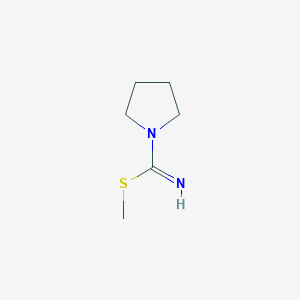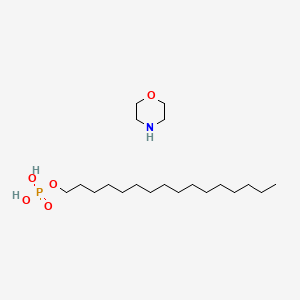
Hexadecyl morpholinium hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl morpholinium hydrogen phosphate is a chemical compound with the molecular formula C20H44NO5P and a molecular weight of 409.54 g/mol . This compound is known for its unique structure, which includes a morpholinium cation and a hydrogen phosphate anion. It is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexadecyl morpholinium hydrogen phosphate typically involves the reaction of hexadecylamine with morpholine and phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Hexadecylamine} + \text{Morpholine} + \text{Phosphoric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes steps such as mixing, heating, and purification to obtain the final product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Hexadecyl morpholinium hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while reduction can produce reduced morpholinium derivatives .
Scientific Research Applications
Hexadecyl morpholinium hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating certain diseases.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of hexadecyl morpholinium hydrogen phosphate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cell membranes, leading to changes in membrane permeability and function. It may also affect various signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Hexadecyl morpholinium hydrogen phosphate can be compared with other similar compounds, such as:
Hexadecyl phosphocholine: Known for its use in treating leishmaniasis.
Hexadecyl trimethylammonium bromide: Commonly used as a surfactant.
Hexadecyl pyridinium chloride: Used in antimicrobial formulations.
Uniqueness: this compound stands out due to its unique combination of a morpholinium cation and a hydrogen phosphate anion, which imparts distinctive properties and applications .
Properties
CAS No. |
65151-45-3 |
|---|---|
Molecular Formula |
C20H44NO5P |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
hexadecyl dihydrogen phosphate;morpholine |
InChI |
InChI=1S/C16H35O4P.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;1-3-6-4-2-5-1/h2-16H2,1H3,(H2,17,18,19);5H,1-4H2 |
InChI Key |
FVJANLCBOOUXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1 |
Related CAS |
65151-46-4 65151-45-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






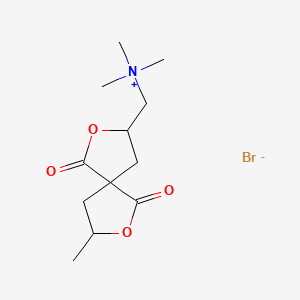
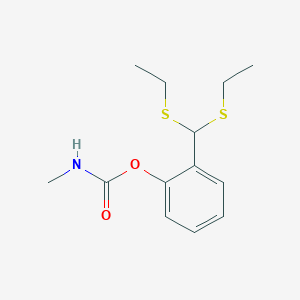
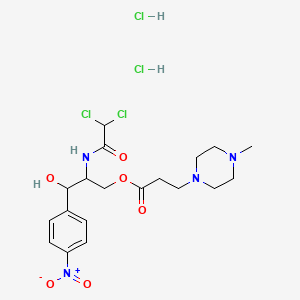
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
